
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is an organic compound with the molecular formula C6H10F4O2 It is characterized by the presence of two ethoxy groups and four fluorine atoms attached to an ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- typically involves the reaction of ethane derivatives with fluorinating agents. One common method is the reaction of 1,2-dihaloethanes with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and anhydrous conditions to ensure the complete substitution of halogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethane derivatives with fewer fluorine atoms.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism by which Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,1,2,2-tetrafluoro-: Similar in structure but lacks the ethoxy groups.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains additional fluorinated groups, used in different applications.
Uniqueness
Ethane, 1,2-diethoxy-1,1,2,2-tetrafluoro- is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
429674-57-7 |
|---|---|
Formule moléculaire |
C6H10F4O2 |
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
1,2-diethoxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H10F4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
Clé InChI |
TZJYZNSTKZRPGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(OCC)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


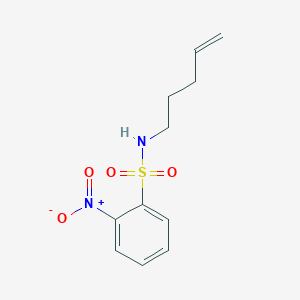
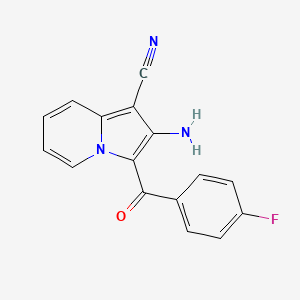
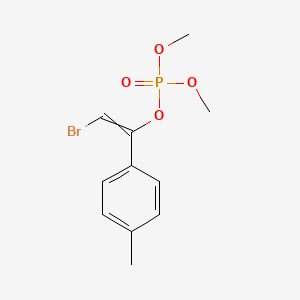
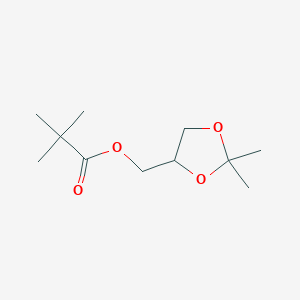
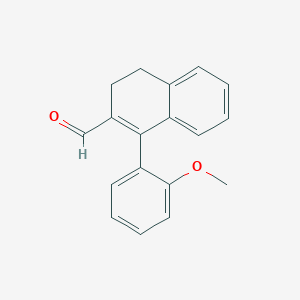
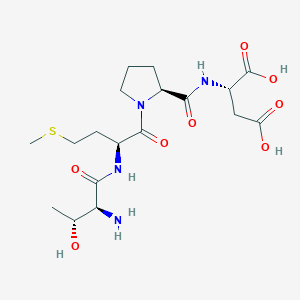
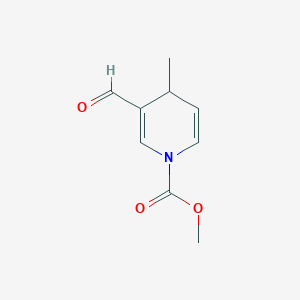

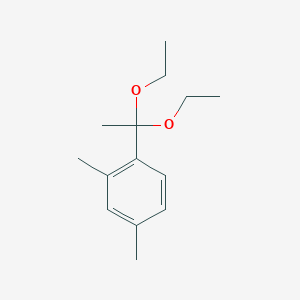
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)
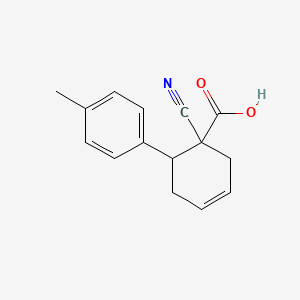
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
